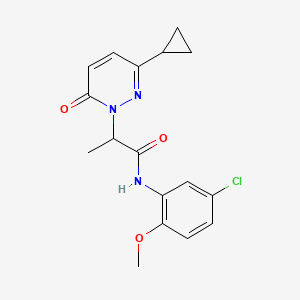

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-10(21-16(22)8-6-13(20-21)11-3-4-11)17(23)19-14-9-12(18)5-7-15(14)24-2/h5-11H,3-4H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOXOOXYVRFKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable aromatic precursor.

Synthesis of the 3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

Coupling of the intermediates: The final step involves the coupling of the two intermediates to form the desired amide compound. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

BK80849: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]propanamide

- Substituent Differences : The phenyl group in BK80849 is substituted with a methylsulfanyl (-SMe) group at position 2, compared to the 5-chloro-2-methoxyphenyl (-Cl, -OMe) group in the target compound.

- Chlorine’s electron-withdrawing nature may increase stability against oxidative metabolism compared to sulfur-containing analogs .

- Commercial Availability : BK80849 is available at 90% purity, priced between $574.00 and $1,654.00 (discounts available for bulk purchases) .

BK79357: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide

- Substituent Differences : BK79357 features a (2,6-difluorophenyl)methyl group and an acetamide chain (vs. propanamide in the target compound).

- Structural Impact : The difluoro substitution may improve metabolic resistance, while the shorter acetamide chain could reduce steric hindrance in target interactions.

- Molecular Data : Molecular formula C₁₆H₁₅F₂N₃O₂, molecular weight 319.306 g/mol .

Regulatory Analogues (Fentanyl Derivatives)

Compounds like N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) share a propanamide backbone but differ in core structure (piperidine vs. pyridazinone). These are regulated opioid analogs, highlighting the importance of structural nuances in pharmacological classification .

Comparative Data Table

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The target compound’s 5-chloro-2-methoxyphenyl group may enhance binding affinity to hydrophobic pockets in target proteins compared to sulfur- or fluorine-substituted analogs.

- Commercial Viability : BK80849’s availability suggests feasibility in synthesizing the target compound, though cost and purity metrics remain undocumented .

- Regulatory Considerations: Unlike fentanyl analogs, the pyridazinone core may avoid regulatory restrictions, emphasizing the role of scaffold choice in drug development .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound incorporates a chloro-substituted methoxyphenyl group and a cyclopropyl-dihydropyridazinone moiety, which are crucial for its biological activity.

Structural Characteristics

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Methoxy Group | Contributes to electron-donating properties |

| Cyclopropyl Ring | Affects conformational flexibility and receptor interactions |

| Dihydropyridazinone | Potentially involved in various biological mechanisms |

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives had an IC50 value below 30 µM against colon carcinoma cells, indicating potent antiproliferative effects. The presence of the chloro and methoxy groups was essential for enhancing the cytotoxic activity (IC50 values ranged from 10–30 µM) .

Anticonvulsant Activity

Research has also highlighted anticonvulsant properties associated with similar chemical structures. A compound with a comparable backbone demonstrated protective effects in animal models against induced seizures.

The anticonvulsant activity is believed to stem from modulation of neurotransmitter systems, particularly through interaction with GABA receptors. This suggests that this compound may possess similar mechanisms .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions such as rheumatoid arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chloro Substitution : Essential for enhancing potency.

- Methoxy Group Positioning : Affects selectivity and affinity towards target receptors.

- Cyclopropyl Ring Influence : Modulates conformational dynamics impacting receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.